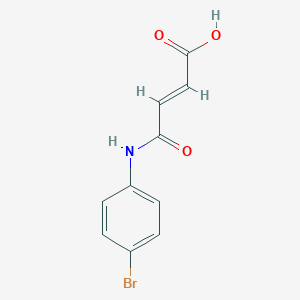
N-(4-Bromophenyl)maleamic acid
Übersicht
Beschreibung
“N-(4-Bromophenyl)maleamic acid” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da .
Synthesis Analysis
The synthesis of “N-(4-Bromophenyl)maleamic acid” and similar compounds has been discussed in several studies . For instance, one study presents the design and synthesis of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . Another study discusses the synthesis of N-substituted maleimides, which could potentially include "N-(4-Bromophenyl)maleamic acid" .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)maleamic acid” has been analyzed in several sources . The compound is almost planar, with the dihedral angles between the benzene ring and the plane of the maleamic acid unit being very small .
Chemical Reactions Analysis
The chemical reactivity of “N-(4-Bromophenyl)maleamic acid” and similar compounds has been studied . These studies reveal that the chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
“N-(4-Bromophenyl)maleamic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Supramolecular Chromaticity
This compound has been found to exhibit unexpected yellow color as bulk material and in organic solvents . This chromaticity is revealed to originate from intermolecular π-π interactions yielding supramolecular chromophores . This makes it useful in the study of color and light phenomena at the molecular level.
Thermoresponsive Hydrogels
“N-(4-Bromophenyl)maleamic acid” has been used in the creation of thermoreversible supramolecular hydrogels . These hydrogels can transition into viscoelastic solutions upon heating and vice versa . This property makes them useful in various applications, including drug delivery and tissue engineering.
Self-Assembly Study
This compound has been used to study self-assembly behavior in bulk and in solution . The length of the alkyl chain of the amphiphiles and the resulting hydrophilic/lipophilic balance dictates the aggregation mode in bulk .
Drug-Release Applications
Low molecular weight hydrogels, like those formed by “N-(4-Bromophenyl)maleamic acid”, have been used for drug-release applications . The ability to control the build-up and disassembly process of these gels by external triggers such as temperature, pH, salt content, or irradiation with light makes them ideal for controlled drug delivery.
Sensoring of Biomolecules
Low molecular weight hydrogels have also been used for sensing biomolecules . The specific interactions between the gelator molecules and the biomolecules can lead to changes in the physical properties of the gel, which can be detected and measured.
Wirkmechanismus
Target of Action
N-(4-Bromophenyl)maleamic acid is a low molecular weight compound used in proteomics research Similar compounds, such as n-substituted maleimides, have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and survival of fungal cells.
Mode of Action
It’s known that n-substituted maleimides can interact with enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . This interaction can inhibit the function of these enzymes, thereby affecting the biosynthesis of chitin and β(1,3)glucan .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the growth and survival of fungal cells.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of fungal cells by interfering with the biosynthesis of chitin and β(1,3)glucan .
Safety and Hazards
Zukünftige Richtungen
“N-(4-Bromophenyl)maleamic acid” and similar compounds have shown promising potential in various areas of research . For instance, one study revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens . Another study suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
(Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFUZCLEZJCRN-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59256-47-2, 36847-86-6 | |
| Record name | NSC58022 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-BROMOMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



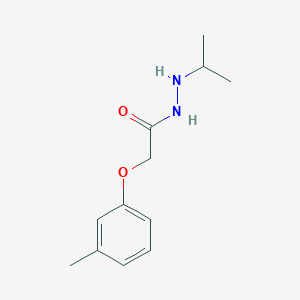
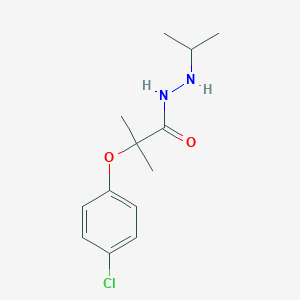
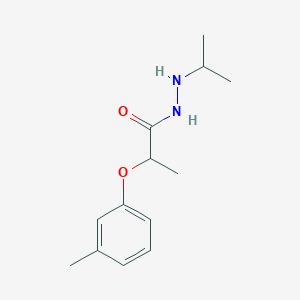
![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)
![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)
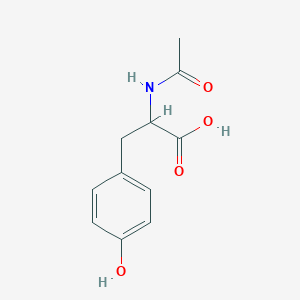
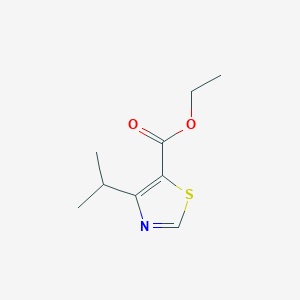
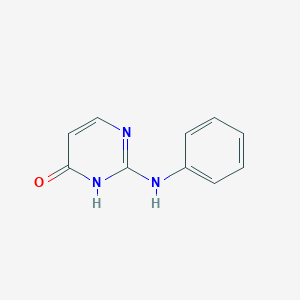
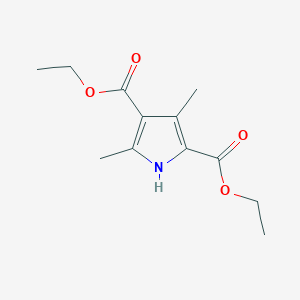
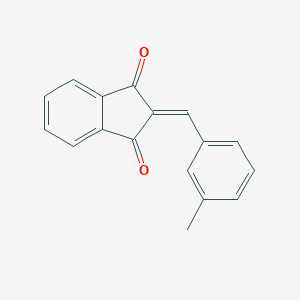
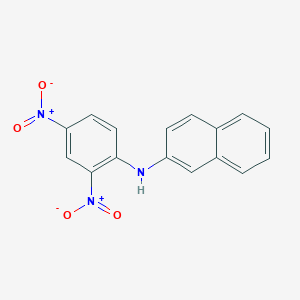
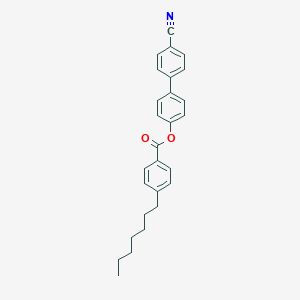
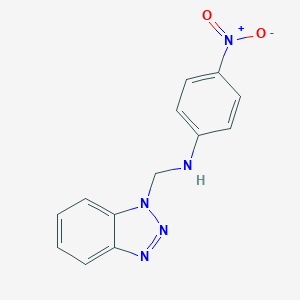
![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)